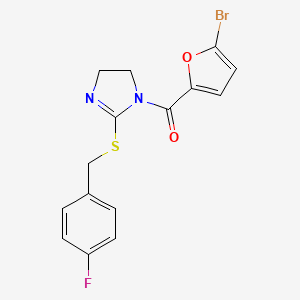
(5-bromofuran-2-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-bromofuran-2-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C15H12BrFN2O2S and its molecular weight is 383.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5-bromofuran-2-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C15H12BrFN2O2S, and it has garnered interest in medicinal chemistry due to its unique functional groups, which may contribute to various pharmacological effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrFN2O2S |
| Molecular Weight | 383.24 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | (5-bromofuran-2-yl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
The presence of bromine, fluorine, and sulfur in its structure indicates potential interactions with biological targets, possibly influencing its solubility and reactivity.
Biological Activity Overview
Research into the biological activity of this compound suggests several promising avenues:
1. Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the furan ring and thioether groups has been associated with enhanced antibacterial activity against various strains. This suggests that this compound may also possess similar properties.
2. Anti-inflammatory Effects
Research into related compounds has shown that imidazole derivatives can exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The imidazole ring in this compound may play a crucial role in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
3. Anticancer Potential
Compounds containing furan and imidazole moieties have been studied for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways such as cell cycle arrest. Investigating this compound's efficacy against specific cancer cell lines could provide insights into its therapeutic potential.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of thioether-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thioether moiety significantly influenced antibacterial potency, suggesting that similar modifications in this compound could enhance its antimicrobial properties.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on imidazole derivatives and their ability to inhibit NF-kB signaling pathways in macrophages. The findings revealed that these compounds reduced the expression of inflammatory markers. This suggests that this compound could similarly modulate inflammatory responses.
Research Findings
Recent research has provided insights into the mechanisms underlying the biological activities of compounds similar to this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Enhanced activity against E. coli and S. aureus |
| Anti-inflammatory | Inhibition of TNF-alpha production in vitro |
| Anticancer Potential | Induction of apoptosis in breast cancer cell lines |
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O2S/c16-13-6-5-12(21-13)14(20)19-8-7-18-15(19)22-9-10-1-3-11(17)4-2-10/h1-6H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUSPMDTSBEHFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














